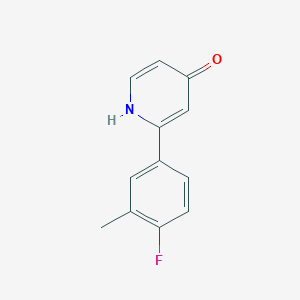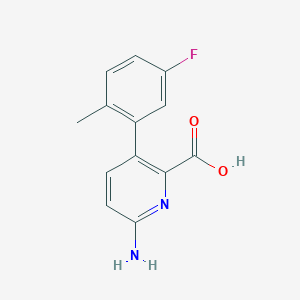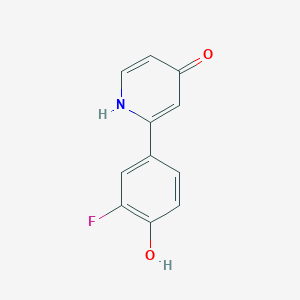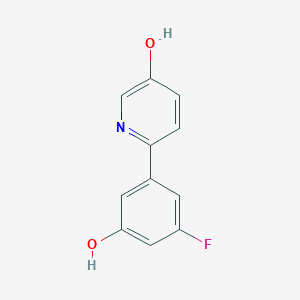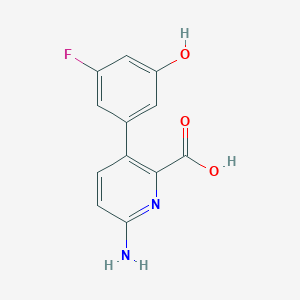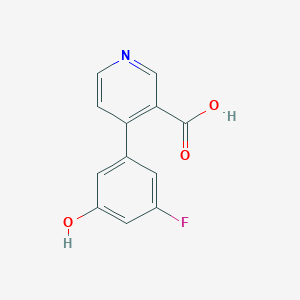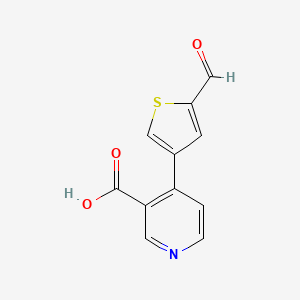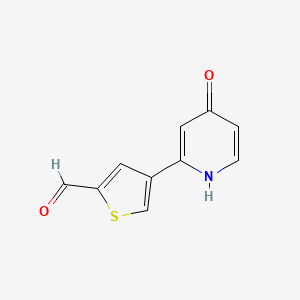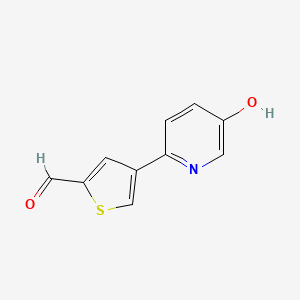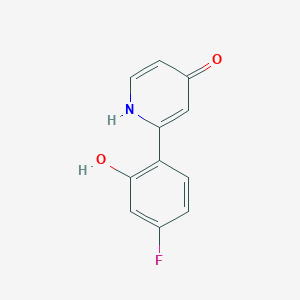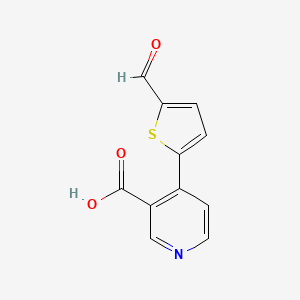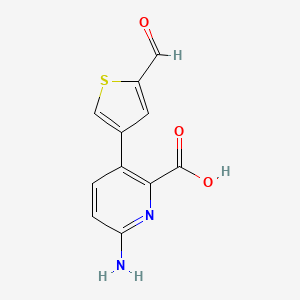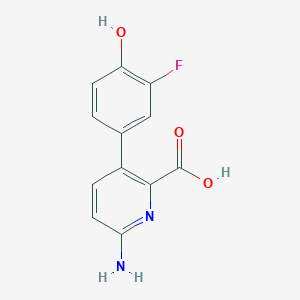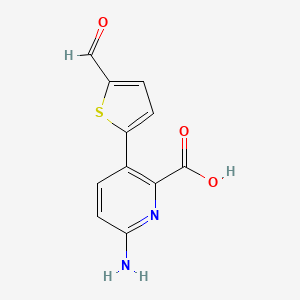
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid is a heterocyclic compound that features both a thiophene and a picolinic acid moiety. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. Thiophene derivatives are known for their biological activities and are used in various pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The formyl group in the thiophene ring can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The amino group in the picolinic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-(5-Carboxythiophen-2-yl)-6-aminopicolinic acid.
Reduction: 3-(5-Hydroxymethylthiophen-2-yl)-6-aminopicolinic acid.
Substitution: Various N-substituted picolinic acid derivatives.
科学研究应用
3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid largely depends on its interaction with biological targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The picolinic acid moiety can chelate metal ions, which may be crucial in its biological activity. The exact molecular pathways involved would depend on the specific application and target.
相似化合物的比较
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
6-Aminopicolinic acid: Similar in structure but lacks the thiophene ring.
Uniqueness: 3-(5-Formylthiophen-2-yl)-6-aminopicolinic acid is unique due to the combination of the thiophene and picolinic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
属性
IUPAC Name |
6-amino-3-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-9-4-2-7(10(13-9)11(15)16)8-3-1-6(5-14)17-8/h1-5H,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASMGIKASHWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=C(S2)C=O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
